2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
This compound features a structurally intricate framework combining three key components:
- 3-Methoxybenzoyl group: A methoxy-substituted aromatic ring linked via a carbonyl group, influencing electronic properties and solubility .
For instance, hydrazinolysis and heterocyclization with reagents like monochloroacetic acid or phenylisothiocyanate are common strategies for constructing triazole-containing systems .
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-21-22-18-6-7-19(23-26(13)18)24-9-15-11-25(12-16(15)10-24)20(27)14-4-3-5-17(8-14)28-2/h3-8,15-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBVXWCOPYKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is activated by binding of its specific ligands, leading to cell proliferation.
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR. This dual inhibition disrupts the DNA repair mechanism and cell proliferation process, thereby exerting its therapeutic effects.
Biochemical Pathways
The compound affects the DNA repair pathways and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair mechanism, making cancer cells more vulnerable to DNA damage. By inhibiting EGFR, it disrupts the cell proliferation process, thereby controlling the growth of cancer cells.
Pharmacokinetics
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to have good pharmacokinetic properties
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells. For instance, it has been reported to exhibit much better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib. It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase. It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level.
Biological Activity
The compound 2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS Number: 2640957-61-3) is a novel chemical entity with potential therapeutic applications. This article presents a detailed examination of its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The compound features a complex structure that includes a triazolo-pyridazine moiety which is known for its diverse biological activities.
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound has been evaluated for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits potent cytotoxic activity, comparable to known chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the triazolo and pyridazine moieties can significantly influence the biological activity of the compound. For instance:
- The presence of specific substituents on the benzoyl group enhances binding affinity to c-Met kinase.
- Variations in the octahydropyrrolo structure affect cytotoxicity profiles across different cell lines.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. Researchers synthesized various analogs and tested their efficacy against c-Met overexpressed cell lines. The most promising derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anti-cancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related heterocyclic derivatives from the literature.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s octahydropyrrolo[3,4-c]pyrrole core distinguishes it from analogs with pyrrolothiazolopyrimidine (e.g., ) or pyridine backbones (e.g., ). This saturated system may confer superior pharmacokinetic properties, such as reduced oxidative metabolism .
Synthesis Strategies: Triazole formation via hydrazine intermediates (e.g., compound 6 in ) is a shared approach, though the target compound’s triazolopyridazine moiety likely requires specialized pyridazine cyclization steps. Heterocyclization reagents like monochloroacetic acid () or ethyl chloroacetate () are critical for constructing fused systems.
Biological Implications :
- Triazolo-thiadiazoles (e.g., ) exhibit antifungal activity via 14-α-demethylase inhibition, suggesting the target compound could share similar mechanisms if optimized for enzyme binding.
- The phenylsulfonyl group in enhances crystallographic stability, a feature that could be leveraged to improve the target compound’s formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
